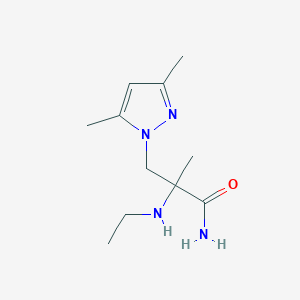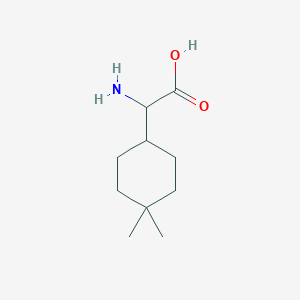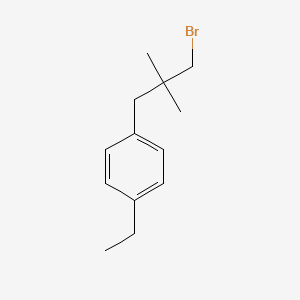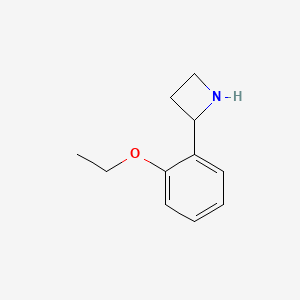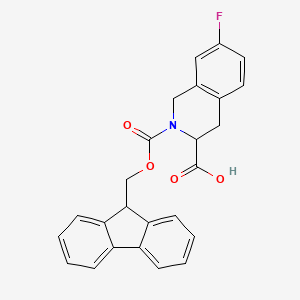
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10F2O2 It features a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with two fluorine atoms at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzyl bromide and cyclopropane-1-carboxylic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the carboxylic acid and facilitate the nucleophilic substitution reaction.
Procedure: The 2,5-difluorobenzyl bromide is added dropwise to a solution of cyclopropane-1-carboxylic acid in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or THF.
Substitution: NaOMe or NaOEt in methanol or ethanol.
Major Products Formed
Oxidation: Formation of difluorobenzoic acid or difluoroketones.
Reduction: Formation of difluorobenzyl alcohol.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorine substitution on biological activity. It may serve as a precursor for designing fluorinated analogs of biologically active compounds.
Industry: Used in the development of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of 1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid involves interactions with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins or enzymes. The cyclopropane ring provides rigidity to the molecule, affecting its overall conformation and interactions with biological targets.
相似化合物的比较
Similar Compounds
1-(2,3-Difluorobenzyl)cyclopropane-1-carboxylic acid: Similar structure but with fluorine atoms at the 2 and 3 positions.
1-(2,4-Difluorobenzyl)cyclopropane-1-carboxylic acid: Fluorine atoms at the 2 and 4 positions.
1-(3,5-Difluorobenzyl)cyclopropane-1-carboxylic acid: Fluorine atoms at the 3 and 5 positions.
Uniqueness
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of fluorine atoms at the 2 and 5 positions on the benzyl ring. This arrangement can influence the compound’s electronic properties, reactivity, and interactions with biological targets differently compared to other isomers.
属性
分子式 |
C11H10F2O2 |
|---|---|
分子量 |
212.19 g/mol |
IUPAC 名称 |
1-[(2,5-difluorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O2/c12-8-1-2-9(13)7(5-8)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
InChI 键 |
DUMGPNBHKQIQMJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=C(C=CC(=C2)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


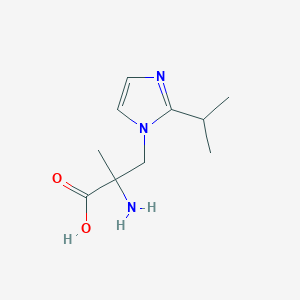
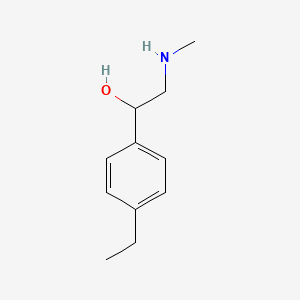

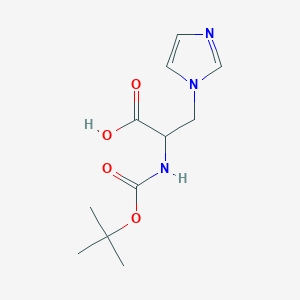

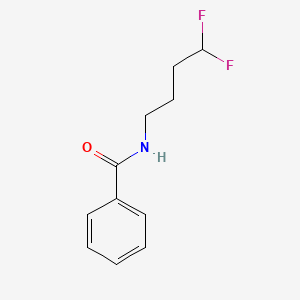
![tert-butyl N-[4-(trifluoroacetyl)cyclohexyl]carbamate](/img/structure/B13623003.png)
